molecular formula C28H22ClF3N6O3 B1574259 (R,S)-Ivosidenib

(R,S)-Ivosidenib

Cat. No.: B1574259
M. Wt: 582.96
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-Ivosidenib is an oral, small-molecule inhibitor targeting mutant isocitrate dehydrogenase 1 (IDH1), an enzyme recurrently mutated in cancers such as acute myeloid leukemia (AML) and intrahepatic cholangiocarcinoma (ICC). By binding to the IDH1 active site, ivosidenib suppresses the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives epigenetic dysregulation and cellular differentiation arrest .

Properties

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

582.96

Origin of Product

United States

Scientific Research Applications

Acute Myeloid Leukemia (AML)

Ivosidenib has shown significant efficacy in treating IDH1-mutated R/R AML:

  • Clinical Trials : In Phase 1 and Phase 2 trials, Ivosidenib demonstrated an overall response rate (ORR) of approximately 21.8%, with complete remission (CR) rates reaching nearly 30% in some studies . The National Comprehensive Cancer Network (NCCN) guidelines now recommend it for both induction and maintenance therapy in eligible patients .
  • Case Studies : A notable case involved a patient achieving sustained complete remission after treatment with Ivosidenib following a regimen of salvage chemotherapy . This underscores its potential as a viable option for patients with limited therapeutic alternatives.

Cholangiocarcinoma

Ivosidenib is also being evaluated for patients with IDH1-mutated cholangiocarcinoma:

  • ClarIDHy Trial : A Phase 3 randomized trial demonstrated that Ivosidenib significantly improved progression-free survival compared to placebo, with median overall survival (OS) of 10.3 months versus 7.5 months for placebo . The safety profile was favorable, with no treatment-related deaths reported.

Low-Grade Glioma

Research indicates that Ivosidenib may be effective in treating low-grade gliomas harboring IDH1 mutations:

  • Preliminary Results : In a small cohort study, Ivosidenib showed an ORR of 35.7% among patients treated post-surgery . The drug's ability to reduce tumor volume highlights its potential in neuro-oncology.

Pharmacokinetic Studies

Pharmacokinetic analysis of Ivosidenib has been conducted to understand its absorption and metabolism:

  • UPLC-MS/MS Methodology : A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed to measure plasma concentrations of Ivosidenib in rat models . Key pharmacokinetic parameters such as maximum concentration (CmaxC_{max}), time to maximum concentration (tmaxt_{max}), and half-life (t1/2t_{1/2}) were established, providing insights into its bioavailability and clearance rates.

Summary of Clinical Findings

Application AreaKey Findings
Acute Myeloid LeukemiaORR ~21.8%, CR rates ~30%, recommended for induction/maintenance therapy
CholangiocarcinomaImproved PFS and OS; favorable safety profile
Low-Grade GliomaORR of 35.7%; tumor volume reduction noted

Comparison with Similar Compounds

Clinical Indications and Efficacy

  • AML: Approved for relapsed/refractory (R/R) IDH1-mutant AML, ivosidenib demonstrated a complete remission (CR) rate of 21.6% and an overall response rate (ORR) of 41.6% in pivotal trials. In newly diagnosed IDH1-mutant AML patients ineligible for intensive chemotherapy, combination therapy with azacitidine achieved a CR rate of 61% and 1-year overall survival (OS) of 82% .
  • Cholangiocarcinoma: The phase 3 ClarIDHy trial showed ivosidenib doubled progression-free survival (PFS) (2.7 vs. 1.4 months; p < 0.0001) and improved adjusted OS (10.3 vs. 7.5 months; p = 0.02) compared to placebo in pretreated advanced IDH1-mutant ICC .

Pharmacokinetics and Safety The recommended dose is 500 mg daily. Common adverse effects include QT prolongation (16.1 ms mean increase; 7.8% grade ≥3 incidence), IDH differentiation syndrome (19%), and anemia .

Enasidenib (IDH2 Inhibitor)

Target and Indications
Enasidenib inhibits mutant IDH2, an isoform distinct from IDH1. It is approved for R/R IDH2-mutant AML, with a CR rate of 19% and ORR of 40% .

Olutasidenib (IDH1 Inhibitor)

In R/R AML, it showed a CR rate of 35% and lower QT prolongation (mean 6.2 ms; <1% grade ≥3) compared to ivosidenib .

Efficacy in Overlapping Indications

  • No head-to-head trials exist, but olutasidenib’s CR/CRh rate (46%) in R/R AML appears higher than ivosidenib’s 30.4% .
  • Both drugs are being tested in triplet regimens (e.g., with venetoclax and hypomethylating agents) to overcome resistance .
Cross-Indication Comparisons
Parameter Ivosidenib Enasidenib Olutasidenib
Target IDH1 R132 mutations IDH2 R140/R172 mutations IDH1 R132 mutations
Approved Indications AML, Cholangiocarcinoma AML AML
CR Rate (R/R AML) 21.6% 19% 35%
QT Prolongation 16.1 ms; 7.8% grade ≥3 Not reported 6.2 ms; <1% grade ≥3
Key Toxicity Differentiation syndrome Hyperbilirubinemia Differentiation syndrome

Preparation Methods

Formamide to Isonitrile Conversion

  • The amine precursor (amine 290) is treated with ethyl formate in the presence of triethylamine to form the corresponding formamide.
  • Partial solvent evaporation is followed by dehydration using phosphorus oxychloride (POCl3) and triethylamine, yielding the isonitrile intermediate (291).
  • This step is critical and typically performed in aprotic solvents such as dichloromethane or ethyl acetate under controlled temperature conditions (0°C to 30°C, then heated to 30–77°C).
  • A notable alternative involves using propylphosphonic acid anhydride (T3P®) as a dehydrating agent, which avoids environmentally problematic reagents like triphenylphosphine (PPh3) and carbon tetrachloride (CCU), improving the process's environmental footprint and scalability.

Improved Dehydration Process Using Propylphosphonic Acid Anhydride

  • The process involves adding propylphosphonic acid anhydride and a tertiary amine base (e.g., triethylamine or DIPEA) to the formamide intermediate in an aprotic solvent such as ethyl acetate or tetrahydrofuran.
  • The reaction is performed at room temperature or slightly elevated temperatures, with subsequent heating to complete conversion.
  • This method reduces byproduct formation and avoids cumbersome purification by column chromatography, making it suitable for large-scale production.

Ugi Four-Component Reaction (U-4CR)

  • The isonitrile intermediate (291) is reacted with an imine (292), acid (293), and aniline derivative (296) in trifluoroethanol.
  • The imine is prepared by condensation of aniline (296) with an aldehyde (297).
  • The Ugi reaction yields a mixture of diastereomers.
  • Subsequent workup and crystallization isolate the desired diastereomer (294) with high chiral purity (>99.9%) and moderate yield (27–31% from amine 290).
  • Acid/base extraction and treatment with piperidine facilitate purification.

Palladium-Catalyzed Buchwald-Hartwig Coupling

  • The purified diastereomer (294) undergoes Buchwald-Hartwig coupling with 2-chloroisonicotinonitrile (295).
  • The reaction employs a palladium catalyst and a sterically hindered phosphine ligand such as dppf or XantPhos.
  • The coupling installs the heterocyclic moiety essential for biological activity.
  • This step affords (R,S)-Ivosidenib in high yield (about 91%) after crystallization from ethyl acetate and n-heptane.

Purification and Chiral Resolution

  • The final product is isolated by crystallization techniques to ensure high stereochemical purity.
  • Diastereomeric separation is critical due to the mixture formed during the Ugi reaction.
  • High-performance liquid chromatography (HPLC) or recrystallization from appropriate solvents are employed to obtain the desired diastereomer.

Summary Table of Key Synthetic Steps

Step No. Reaction Type Starting Material(s) Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Formamide formation Amine 290 Ethyl formate, triethylamine Formamide intermediate - Partial solvent evaporation before dehydration
2 Dehydration to isonitrile Formamide intermediate POCl3, triethylamine or T3P®, aprotic solvent, 0–77°C (3,3-difluorocyclobutyl)isonitrile (291) - T3P® method preferred for scale-up and eco-friendliness
3 Ugi four-component reaction Isonitrile 291, imine 292, acid 293, aniline 296 Trifluoroethanol solvent Ugi product mixture (diastereomers) (294) 27–31 Diastereomeric mixture, requires separation
4 Diastereomer separation Ugi product mixture (294) Acid/base extraction, piperidine treatment Pure diastereomer (294) - >99.9% chiral purity
5 Buchwald-Hartwig coupling Pure diastereomer (294), 2-chloroisonicotinonitrile (295) Pd catalyst, phosphine ligand, EtOAc/n-heptane crystallization This compound 91 Final installation of heterocycle, high yield

Research Findings and Optimization Notes

  • The dehydration step is a bottleneck due to byproduct formation and purification challenges. The use of propylphosphonic acid anhydride (T3P®) has been shown to reduce impurities and simplify purification, enabling better scalability and environmental compliance.
  • The Ugi reaction’s diastereomeric outcome necessitates optimized crystallization protocols to isolate the desired isomer with high stereochemical purity.
  • Buchwald-Hartwig coupling conditions are well-established, with palladium catalysts and bulky phosphine ligands providing excellent yields and selectivity.
  • Solvent choice and temperature control are critical throughout, with aprotic solvents like ethyl acetate, tetrahydrofuran, and acetonitrile favored for their polarity and compatibility with reagents.
  • The entire synthetic route balances yield, purity, and environmental considerations, reflecting modern pharmaceutical process development standards.

Q & A

Q. What experimental models are most appropriate for studying (R,S)-Ivosidenib's mechanism of IDH1 inhibition?

  • Methodological Answer: Use IDH1-mutant cell lines (e.g., TF-1 leukemia cells or patient-derived cholangiocarcinoma models) to assess 2-hydroxyglutarate (2-HG) reduction via liquid chromatography-mass spectrometry (LC-MS). Validate target engagement by correlating 2-HG suppression with differentiation markers (e.g., CD11b in AML models). Include wild-type IDH1 controls to confirm specificity .

Q. How should efficacy metrics be defined in preclinical studies of this compound?

  • Methodological Answer: Quantify tumor growth inhibition (TGI) in xenograft models using caliper measurements or bioluminescence imaging. For clinical translation, align preclinical endpoints (e.g., 2-HG suppression, differentiation markers) with phase 1 trial biomarkers (e.g., plasma 2-HG levels, progression-free survival). Cross-validate findings with histopathology (e.g., cholangiolar changes in tumor biopsies) .

Q. What are the critical pharmacokinetic (PK) parameters to monitor in ivosidenib studies?

  • Methodological Answer: Measure steady-state plasma exposure (AUC and Cmax) after 14 days of 500 mg/day dosing. Account for food effects (avoid high-fat meals to prevent Cmax variability). Use population PK models to assess covariates like renal impairment or CYP3A4 interactions. Monitor terminal half-life (~93 hours) to guide dosing intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in survival data from crossover clinical trial designs (e.g., ClarIDHy trial)?

  • Methodological Answer: Apply rank-preserving structural failure time (RPSFT) or inverse probability of censoring weights (IPCW) to adjust for placebo-to-ivosidenib crossover. Validate OS benefits using sensitivity analyses (e.g., per-protocol vs. intent-to-treat populations). Incorporate quality-of-life (QOL) metrics to contextualize survival outcomes .

Q. What strategies mitigate ivosidenib resistance in IDH1-mutant cancers?

  • Methodological Answer: Investigate secondary mutations (e.g., IDH1<sup>R132H</sup> clonal evolution) via next-generation sequencing. Test combination therapies with hypomethylating agents (e.g., azacitidine) or BH3 mimetics to overcome differentiation blockades. Use single-cell RNA sequencing to identify resistant subpopulations .

Q. How can biomarker variability (e.g., 2-HG levels) be standardized across multi-center trials?

  • Methodological Answer: Implement centralized LC-MS protocols with pre-trial validation of extraction methods. Use paired tumor-plasma samples to correlate 2-HG reduction with target inhibition. Establish coefficient of variation (CV) thresholds (<15%) for inter-lab reproducibility .

Q. What statistical methods are optimal for analyzing time-to-event data in ivosidenib trials with high censoring rates?

  • Methodological Answer: Apply Cox proportional hazards models with stratified randomization factors (e.g., prior therapies). Use Kaplan-Meier curves with log-rank tests for unadjusted survival comparisons. Address non-proportional hazards via landmark analyses or flexible parametric models .

Data Analysis & Reporting

Q. How should differentiation syndrome (DS) be systematically captured and reported in ivosidenib studies?

  • Methodological Answer: Adopt standardized CTCAE v5.0 criteria for DS grading. Correlate DS incidence with neutrophil recovery (absolute neutrophil count) and cytokine profiling (e.g., IL-6, TNF-α). Report management protocols (e.g., corticosteroid use) in supplementary materials .

Q. What are best practices for reconciling discrepancies between central vs. local radiology assessments in ivosidenib trials?

  • Methodological Answer: Conduct blinded independent review committee (BIRC) adjudication using RECIST 1.1. Calculate concordance rates (e.g., Cohen’s κ) between local and central reviews. Pre-specify sensitivity analyses in statistical plans to address discordance .

Experimental Design

Q. How to design a translational study linking ivosidenib’s PK/PD to clinical outcomes?

  • Methodological Answer:
    Use longitudinal sampling for PK (plasma) and PD (2-HG, tumor biopsies). Apply nonlinear mixed-effects modeling (NONMEM) to relate exposure to efficacy/safety. Include exploratory endpoints like ctDNA clearance to predict response durability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.